molecular formula C11H9ClN6 B14027498 6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine

6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine

Cat. No.: B14027498
M. Wt: 260.68 g/mol
InChI Key: JUXWLXDUFUDNMZ-UHFFFAOYSA-N
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Description

6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine typically involves multi-step organic reactions. A common synthetic route might include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpyrimidine and 6-chloropurine.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This might include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer or viral infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could influence signaling pathways, leading to changes in cellular processes such as proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: A simpler analog without the pyrimidine ring.

    9-Methylpurine: Lacks the chloro and pyrimidine substituents.

    8-Azaguanine: Contains a nitrogen atom in place of the carbon at position 8.

Uniqueness

6-Chloro-9-methyl-8-(2-methylpyrimidin-5-YL)-9H-purine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C11H9ClN6

Molecular Weight

260.68 g/mol

IUPAC Name

6-chloro-9-methyl-8-(2-methylpyrimidin-5-yl)purine

InChI

InChI=1S/C11H9ClN6/c1-6-13-3-7(4-14-6)10-17-8-9(12)15-5-16-11(8)18(10)2/h3-5H,1-2H3

InChI Key

JUXWLXDUFUDNMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=N1)C2=NC3=C(N2C)N=CN=C3Cl

Origin of Product

United States

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